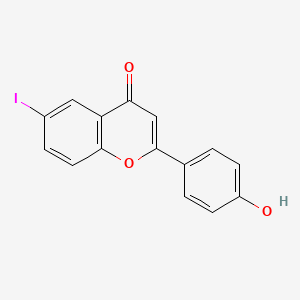

6-Iodo-4''-hydroxyflavone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H9IO3 |

|---|---|

Poids moléculaire |

364.13 g/mol |

Nom IUPAC |

2-(4-hydroxyphenyl)-6-iodochromen-4-one |

InChI |

InChI=1S/C15H9IO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |

Clé InChI |

IFAJNNUYROKKPW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)I)O |

Origine du produit |

United States |

Overview of Flavonoid Chemical Space and Bioactivity

Flavonoids are a broad and diverse class of polyphenolic secondary metabolites found ubiquitously in the plant kingdom. mdpi.comscispace.com Their fundamental structure consists of a fifteen-carbon skeleton (C6-C3-C6), which includes two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic pyran ring (C). nih.govmdpi.com This basic framework gives rise to a wide array of subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanins, distinguished by the oxidation level and substitution pattern of the C ring. mdpi.comnih.gov The vast structural diversity within the flavonoid family, arising from variations in hydroxylation, methylation, glycosylation, and other modifications, contributes to their extensive chemical space and a multitude of biological activities. mdpi.comscispace.com

Flavonoids are well-recognized for their potential health benefits, which are largely attributed to their antioxidant properties. scispace.commdpi.comscispace.com They can act as free radical scavengers and metal ion chelators, helping to mitigate oxidative stress. scispace.com Beyond their antioxidant capacity, flavonoids have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, anticancer, cardioprotective, and neuroprotective activities. mdpi.comscispace.com The specific biological functions of a flavonoid are intricately linked to its chemical structure, including the number and position of hydroxyl groups and other substituents on the flavonoid backbone. mdpi.comscispace.com

Rationale for Investigating Halogenated Flavone Structures in Academic Research

The deliberate introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the flavonoid scaffold has emerged as a compelling strategy in medicinal chemistry and chemical biology. researchgate.netbeilstein-journals.org Halogenation can significantly modulate the physicochemical properties of the parent flavonoid, including its lipophilicity, metabolic stability, and ability to form specific interactions with biological targets. researchgate.netontosight.ai This modification can lead to enhanced biological efficacy and altered pharmacological profiles. researchgate.net For instance, the incorporation of halogens can improve a compound's ability to cross cell membranes and can influence its binding affinity and selectivity for enzymes and receptors. researchgate.netontosight.ai

Academic research into halogenated flavonoids is driven by the potential to design novel therapeutic agents with improved potency and selectivity. researchgate.netreading.ac.uk Studies have demonstrated that halogenated flavonoids can exhibit significant anticancer, anti-proliferative, and antiangiogenic effects. researchgate.netreading.ac.ukresearchgate.net For example, certain halogenated derivatives have shown enhanced inhibitory activity against protein kinases, which are critical targets in cancer therapy. researchgate.net The investigation of these synthetic derivatives provides valuable insights into structure-activity relationships, guiding the development of more effective and targeted drugs. beilstein-journals.orgbeilstein-journals.org

Specific Research Focus: 6 Iodo 4 Hydroxyflavone Within Contemporary Flavone Scholarship

Modulatory Effects on Cellular and Enzymatic Pathways

Anti-inflammatory Pathway Modulation: Investigation of Inflammatory Mediators and Enzyme Activity (e.g., Cyclooxygenase Inhibition, Nitric Oxide Production)

The anti-inflammatory properties of flavonoids, a class of compounds to which 6-iodo-4'-hydroxyflavone belongs, have been a subject of considerable research. ontosight.ai These compounds are known to modulate various inflammatory pathways. While direct studies on 6-iodo-4'-hydroxyflavone are limited, the broader family of hydroxyflavones has demonstrated notable effects on key inflammatory mediators. For instance, 6-hydroxyflavone (B191506) has been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS). medchemexpress.com The overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key target for anti-inflammatory therapies. nih.govmdpi.comnih.govtci-thaijo.org

Furthermore, the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, play a crucial role in mediating inflammation by catalyzing the production of prostaglandins. bjournal.orgd-nb.info Inhibition of COX-2 is a primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). bjournal.orgnih.gov Flavonoids have been investigated as potential COX inhibitors. bjournal.orgd-nb.infomdpi.comphcog.com The structural characteristics of 6-iodo-4'-hydroxyflavone, including the presence of the iodine atom and the hydroxyl group, may influence its ability to interact with and inhibit these inflammatory enzymes. ontosight.ai The iodine substituent, for example, increases the molecule's lipophilicity, which could enhance its ability to cross cell membranes and reach intracellular targets. ontosight.ai

Antioxidant Mechanisms: Elucidation of Radical Scavenging and Antioxidant Enzyme Modulation

Flavonoids are well-recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions. mdpi.comscirp.org The antioxidant potential of 6-iodo-4'-hydroxyflavone is an area of significant interest. ontosight.aiontosight.ai The core flavone (B191248) structure, with its phenolic hydroxyl group, is a key determinant of this activity. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant capacity. mdpi.com

Studies on various hydroxyflavones have demonstrated their efficacy as radical scavengers. mdpi.commdpi.comphcog.com For example, 6-hydroxyflavone has shown antioxidant activity in various assays. mdpi.com The introduction of an iodine atom at the 6-position of the flavone nucleus in 6-iodo-4'-hydroxyflavone could potentially modulate its antioxidant profile. ontosight.ai

In addition to direct radical scavenging, flavonoids can also exert antioxidant effects by modulating the activity of antioxidant enzymes. nih.gov These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the body's primary defense against oxidative stress. nih.govffhdj.com Some flavonoids have been shown to influence the expression and activity of these enzymes, although the effects can be complex and sometimes contradictory depending on the specific flavonoid and the experimental conditions. nih.gov For instance, some flavonoids have been observed to decrease the activity of certain antioxidant enzymes, which may be a feedback mechanism in response to their direct antioxidant actions. nih.gov

Anticancer Activity in Cell Line Models: Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction, Cell Proliferation Inhibition)

The potential of flavonoids as anticancer agents has been extensively studied. nih.govnih.gov These compounds can influence various cellular processes involved in cancer progression, including cell proliferation, apoptosis (programmed cell death), and cell cycle regulation. nih.govmdpi.comtechscience.comresearchgate.net The cytotoxic effects of flavonoids against cancer cells are often linked to their ability to induce apoptosis and arrest the cell cycle at specific checkpoints. mdpi.comarchivesofmedicalscience.comnih.gov

Apoptosis is a critical process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. techscience.com Flavonoids can trigger apoptosis through various mechanisms, including the modulation of pro- and anti-apoptotic proteins and the activation of signaling pathways that lead to cell death. researchgate.netnih.gov For example, some flavonoids have been shown to induce apoptosis by inhibiting fatty acid synthase (FAS), an enzyme overexpressed in many cancers. nih.gov

Cell cycle arrest is another important mechanism by which flavonoids can inhibit cancer cell growth. nih.gov By halting the cell cycle, these compounds can prevent cancer cells from dividing and proliferating. nih.govarchivesofmedicalscience.com Flavonoids have been reported to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, depending on the specific compound and cancer cell type. nih.govarchivesofmedicalscience.com

While specific studies on the anticancer activity of 6-iodo-4'-hydroxyflavone are not widely available, its structural similarity to other anticancer flavonoids suggests it may possess similar properties. ontosight.ai The presence of the iodine atom could potentially enhance its anticancer effects, a possibility that warrants further investigation. ontosight.ai

Antimicrobial Activities: Efficacy against Bacterial and Fungal Strains

Flavonoids have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi. mdpi.commdpi.comturkjps.orgmdpi.com The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. turkjps.orgresearchgate.netjmb.or.kr

The structural features of flavonoids, such as the number and position of hydroxyl groups and the presence of other substituents, play a crucial role in their antimicrobial properties. mdpi.com For instance, the lipophilicity of a flavonoid can influence its ability to penetrate microbial cell membranes. mdpi.com

While there is a lack of specific data on the antimicrobial activity of 6-iodo-4'-hydroxyflavone, studies on other flavonoids provide a basis for its potential efficacy. For example, various flavones and their derivatives have shown inhibitory activity against a range of pathogenic bacteria and fungi. mdpi.commdpi.comresearchgate.net The introduction of a halogen, such as iodine, into the flavonoid structure has been explored as a strategy to enhance antimicrobial potency. mdpi.com Therefore, it is plausible that 6-iodo-4'-hydroxyflavone could exhibit significant antimicrobial effects.

Molecular Targets and Receptor Interactions

Nuclear Receptor Binding Profiling

NR4A1 Ligand Activity

Recent studies have identified various hydroxyflavones as ligands for the orphan nuclear receptor 4A1 (NR4A1 or Nur77). nih.govresearchgate.netmdpi.comresearchgate.net Flavone and its hydroxylated derivatives have been shown to bind to the ligand-binding domain (LBD) of NR4A1, with binding affinities (KD values) varying based on the number and position of hydroxyl groups. nih.govresearchgate.net For instance, KD values for a range of hydroxyflavones were found to be between 0.36 µM and 45.8 µM. nih.govresearchgate.net While direct binding data for 6-iodo-4'-hydroxyflavone is not specified, the general class of hydroxyflavones demonstrates a clear interaction with NR4A1, suggesting they are selective NR4A1 modulators. nih.govresearchgate.net These findings open the possibility of repurposing certain hydroxyflavone-based compounds to target conditions where NR4A1 is overexpressed. nih.govresearchgate.net

AhR Ligand Activity

The aryl hydrocarbon receptor (AhR) is another nuclear receptor that interacts with flavonoids. Structure-activity relationship studies on mono- and dihydroxyflavones have revealed that the position of hydroxylation significantly influences AhR agonist or antagonist activity. nih.govnih.gov For example, 6-hydroxyflavone is a potent AhR agonist, while 7-hydroxyflavone (B191518) is largely inactive as an agonist but can act as an antagonist. nih.govnih.gov The introduction of a second hydroxyl group can either maintain, decrease, or alter the nature of the activity. nih.gov Although specific data for 6-iodo-4'-hydroxyflavone is not available, the activity of the parent compound, 4'-hydroxyflavone (B191507), as a CYP1A1 inducer suggests it has AhR agonist properties. nih.gov Molecular docking studies have shown that both AhR-active and -inactive flavones can bind to the AhR ligand-binding pocket with similar docking scores, indicating that binding does not solely predict the functional outcome. nih.govnih.gov

Enzyme Inhibition Spectrum

Cholinesterases

Derivatives of 6-iodoflavonols have been investigated for their inhibitory effects on cholinesterases, enzymes implicated in the pathology of Alzheimer's disease. nih.gov Specifically, a series of 7-substituted acetylated 6-iodo-3-O-flavonol glycosides were synthesized and evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Notably, compounds such as 7-bromo-2-(4-chlorophenyl)-6-iodo-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside and 7-bromo-6-iodo-2-(4-methoxyphenyl)-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside demonstrated significant AChE inhibition. nih.gov Another derivative, 6-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one-3-O-2,3,4,6-O-tetraacetyl-β-d-glucopyranoside, showed potent BChE inhibition. nih.gov These findings highlight the potential of the 6-iodoflavone scaffold in developing new cholinesterase inhibitors.

β-Secretase (BACE1)

BACE1 is a key enzyme in the production of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.govfrontiersin.orgnih.gov Flavonoids have been explored as BACE1 inhibitors. nih.govfrontiersin.org Quantitative structure-activity relationship (QSAR) models have been developed to screen for potent flavonoid-based BACE1 inhibitors. nih.gov Studies have shown that the substitution pattern on the flavonoid core is crucial for inhibitory activity. For instance, the presence of a 4'-OH group in the B ring of flavonols is considered important for BACE1 inhibition. nih.gov While direct inhibitory data for 6-iodo-4'-hydroxyflavone is not provided, the structural feature of the 4'-hydroxyl group suggests potential for interaction with the BACE1 active site.

Topoisomerase II and IV

Bacterial topoisomerases, including DNA gyrase (topoisomerase II) and topoisomerase IV, are essential enzymes for DNA replication and are validated targets for antibacterial agents. nih.govscience.govnih.gov Fluoroquinolones are a well-known class of antibiotics that inhibit these enzymes. science.govdrugbank.com While there is no direct evidence of 6-iodo-4'-hydroxyflavone inhibiting these enzymes, the broader class of flavonoids has been investigated for antibacterial properties, suggesting a potential area for future research.

Cytochrome P450 Enzymes

Flavonoids are known to interact with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. mdpi.comuri.edunih.govmedsafe.govt.nz The inhibition of these enzymes, particularly CYP3A4, which metabolizes about 50% of clinically used drugs, can lead to drug-drug interactions. mdpi.commedsafe.govt.nz Flavonoids can act as reversible or irreversible inhibitors of CYP enzymes. mdpi.commedsafe.govt.nz Studies on the oxidation of flavone and 4'-hydroxyflavone by human liver microsomes have shown that CYP2A6 is a major enzyme involved in their metabolism. nih.gov The inhibition of specific CYP isozymes by various plant extracts containing flavonoids has also been reported. uri.edu For example, some extracts have shown potent reversible inhibition of CYP2D6, CYP3A4, CYP2C8, and CYP2C9. uri.edu While specific inhibitory data for 6-iodo-4'-hydroxyflavone against the full spectrum of CYP enzymes is not detailed, its flavonoid structure suggests a likelihood of interaction with these metabolic enzymes.

Cellular Signaling Pathway Modulation

AKT, ERK 1/2, JNK Signaling Pathways

The compound 6-hydroxyflavone, a structurally related flavonoid, has been shown to promote osteoblast differentiation by activating the AKT, extracellular signal-regulated kinases (ERK 1/2), and c-Jun N-terminal kinase (JNK) signaling pathways. nih.govmedchemexpress.comjapsonline.com Treatment of MC3T3-E1 cells with 6-hydroxyflavone led to increased phosphorylation of AKT, ERK 1/2, and JNK. nih.govmedchemexpress.com These kinases are part of the mitogen-activated protein kinase (MAPK) superfamily and are known to play roles in cell proliferation and differentiation. nih.govnih.gov This suggests that flavonoids with a similar core structure to 6-iodo-4'-hydroxyflavone may modulate these key cellular signaling cascades.

Ligand Interactions with Other Biomolecules

GABAA Receptors

Flavonoids have been found to interact with γ-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. medchemexpress.comresearchgate.netnih.govwikipedia.orgwikipathways.org The related compound 6-hydroxyflavone binds to the benzodiazepine (B76468) site of GABAA receptors and potentiates GABA-induced currents. medchemexpress.comresearchgate.netnih.gov It displays a preference for α2- and α3-containing receptor subtypes, which are associated with anxiolytic effects. medchemexpress.comnih.gov This interaction suggests that flavonoids, potentially including 6-iodo-4'-hydroxyflavone, could modulate GABAergic neurotransmission.

Methodologies for In Vitro and Ex Vivo Pharmacological Activity Assessment

The preclinical evaluation of compounds like 6-iodo-4'-hydroxyflavone involves a variety of in vitro and ex vivo assays. To assess enzyme inhibition, kinetic methods are commonly used to determine the half-maximal inhibitory concentration (IC50). mdpi.com For instance, the inhibitory effects on cholinesterases are often evaluated using the Ellman method. researchgate.net The activity of CYP enzymes is determined by quantifying the formation of marker metabolites using techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). uri.edu

Cellular signaling pathway modulation is typically investigated using immunoblotting (Western blotting) to detect the phosphorylation status of key proteins like AKT, ERK, and JNK in cell lysates after treatment with the compound. nih.govjapsonline.com Ligand binding to receptors can be assessed through various techniques, including direct binding assays using fluorescence or isothermal titration calorimetry (ITC) to determine binding affinities (KD). nih.govresearchgate.net The functional consequences of receptor binding, such as the potentiation of ion channel currents, are studied using electrophysiological methods like patch-clamp recordings. nih.gov

In Silico Predictions of Biological Activity and Molecular Docking Studies of Ligand-Target Interactions

In silico methods are powerful tools in modern drug discovery for predicting the biological activity and understanding the interactions between a ligand and its target protein. biointerfaceresearch.comresearchgate.net Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it binds to a protein target. biointerfaceresearch.comphytopharmajournal.com

For flavonoids, docking studies have been used to investigate their interactions with various targets, including:

Aryl Hydrocarbon Receptor (AhR): Docking studies of hydroxyflavones into the human AhR ligand-binding pocket have been performed, although the docking scores did not always distinguish between agonists and antagonists. nih.govnih.gov

BACE1: Molecular docking has been used to understand how flavonoids bind to the active site of BACE1, with studies showing hydrogen bond formation with key residues like Asp32. frontiersin.org

NR4A1: Receptor-ligand modeling assays have been used alongside binding assays to understand the interaction of hydroxyflavones with the NR4A1 ligand-binding domain. nih.govresearchgate.net

Cholinesterases: Molecular docking has complemented experimental data by modeling the binding of 6-iodo-flavonol derivatives into the active sites of AChE and BChE. nih.gov

These in silico approaches, often combined with QSAR studies, help in rationalizing structure-activity relationships and in the design of new derivatives with improved potency and selectivity. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 6 Iodo 4 Hydroxyflavone and Its Analogues

Influence of Halogen Substituents on Biological Activity Profiles

Research indicates that halogenation can significantly enhance the biological profiles of flavonoids. For instance, the presence of bromine and chlorine atoms at the C-6 and C-8 positions of the A ring has been found to be beneficial for the inhibition of casein kinase 2 (CK-2). mdpi.com In the context of antimicrobial properties, halogenated flavanones have demonstrated notable activity against various bacteria and yeasts. nih.gov Specifically, for some sulfur-containing flavonoids, antibacterial activity against both Gram-positive and Gram-negative bacteria was enhanced in an ascending order from fluorine to iodine, suggesting that the size of the halogen atom may be a more critical factor than its polarity or electronic effects in this context. researchgate.netnih.gov

Conversely, other studies on antifungal activity have shown that halogenation of the B-ring increases potency, with more electronegative halogens like fluorine leading to greater activity. asianpubs.org This highlights that the influence of a specific halogen can be context-dependent, varying with the biological target. For anti-dengue virus activity, the introduction of electron-withdrawing groups such as bromine onto the B-ring significantly enhanced the compound's efficacy. nih.gov Furthermore, studies on flavone (B191248) derivatives designed for antiangiogenic and anticancer effects have explored substitutions with 4'-chloro and 4'-bromophenyl groups, with some compounds showing significant inhibition of vascular endothelial growth factor (VEGF)-induced processes. reading.ac.uk The presence of an iodine atom at the 6-position, as seen in derivatives like 3-Hydroxy-6-iodo-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, has been noted in studies targeting the β-secretase enzyme (BACE1), which is relevant to Alzheimer's disease. nih.gov

Table 1: Influence of Halogen Substitution on Biological Activity

| Compound/Analog Class | Halogen Substituent & Position | Observed Biological Activity | Reference |

|---|---|---|---|

| Flavones | Br at C-6, Cl at C-8 | Beneficial for CK-2 inhibition | mdpi.com |

| Halogenated Flavanones | General Halogenation | Enhanced antimicrobial activity | nih.gov |

| Sulfur-Containing Tricyclic Flavonoids | F, Cl, Br, I | Antibacterial activity increases from F to I | researchgate.netnih.gov |

| Flavonols | Halogenation on B-ring (e.g., F) | Increased antifungal activity | asianpubs.org |

| Flavone Analogs | Br or NO₂ on B-ring | Enhanced anti-dengue virus activity | nih.gov |

| Disubstituted Flavones | 4'-chloro/bromo | Antiangiogenic and cytotoxic effects | reading.ac.uk |

| Iodinated Flavones | Iodine at C-6 | Activity as BACE1 inhibitors | nih.gov |

Impact of Hydroxylation Patterns and Positions on Biological Efficacy

The number and location of hydroxyl (-OH) groups on the flavone skeleton are paramount to its biological efficacy, influencing everything from antioxidant potential to specific enzyme inhibition. The 4'-hydroxy group, a defining feature of 6-iodo-4'-hydroxyflavone, is frequently cited as a crucial element for various activities.

The 4'-OH group on the B-ring is considered a primary site for antioxidant activity through mechanisms like hydrogen atom transfer. mdpi.commdpi.comresearchgate.net Its presence is also emphasized as important for antibacterial action. mdpi.com Beyond the B-ring, the hydroxylation pattern of the A-ring is also critical. A 5,7-dihydroxy substitution pattern is a common feature in biologically active flavonoids and is considered a key pharmacophore for activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com The combination of hydroxyl groups at C-5 and C-7 is also known to contribute to antioxidant effects. scienceopen.com

Table 2: Impact of Hydroxylation Patterns on Biological Efficacy

| Hydroxylation Pattern | Position(s) | Associated Biological Activity | Reference |

|---|---|---|---|

| Single Hydroxyl | 4'-OH (B-ring) | Crucial for antioxidant and antibacterial activity. | mdpi.comresearchgate.netmdpi.com |

| Dihydroxyl | 5,7-di-OH (A-ring) | Important for anti-MRSA and general antioxidant activity. | mdpi.comscienceopen.com |

| Ortho-dihydroxyl (Catechol) | 3',4'-di-OH (B-ring) | Markedly high antioxidant capacity. | hilarispublisher.comnih.gov |

| Single Hydroxyl (Flavonol) | 3-OH (C-ring) | Enhances antioxidant and antiproliferative effects. | scienceopen.comnih.gov |

| Increased Overall Hydroxylation | Multiple positions | Associated with stronger enzyme inhibition and antioxidant effects, but may reduce membrane permeability. | scienceopen.comhilarispublisher.comnih.gov |

Role of the Flavone Skeleton Modifications on Molecular Target Engagement

Modifications that go beyond simple substitutions and alter the core flavone framework can dramatically change how these compounds engage with their molecular targets. Such alterations include changes to the heterocyclic C-ring, the introduction of new ring systems, and the complexation with metals.

Maintaining the aromatic character of the A and B rings is generally considered essential for the biological activity of flavones. mdpi.com However, significant modifications to the flavone skeleton have yielded compounds with unique properties. For example, protoflavones, which possess a non-aromatic B-ring with a hydroxyl group at C-1', represent a unique class of flavonoids with potent antitumor activity. u-szeged.hu Another major structural modification involves the synthesis of tricyclic sulfur-containing flavonoids, which have been investigated for their antibacterial properties. nih.govbeilstein-journals.org

The C2=C3 double bond in the C-ring is important for the planarity of the molecule, which can influence its ability to intercalate with DNA or fit into the active sites of enzymes. scienceopen.comiiarjournals.org The synthesis of aurones, which involves a different ring closure of the chalcone (B49325) precursor, is another example of a C-ring modification that leads to a distinct class of bioactive compounds. mdpi.com Furthermore, the complexation of flavones with metals, such as ruthenium, has been explored as a strategy to create novel organometallic agents with enhanced or altered anticancer and antiangiogenic activities. reading.ac.ukreading.ac.uk These significant structural changes create new chemical entities whose interactions with biological targets can differ substantially from their parent flavone scaffolds.

Table 3: Effect of Flavone Skeleton Modifications

| Skeleton Modification | Description | Impact on Molecular Target Engagement/Activity | Reference |

|---|---|---|---|

| Protoflavones | Non-aromatic B-ring with a C-1' hydroxyl group. | Creates compounds with strong antitumor activity. | u-szeged.hu |

| Tricyclic Sulfur-Containing Flavonoids | Incorporation of a sulfur-containing ring fused to the flavone core. | Leads to potent antibacterial agents. | nih.govbeilstein-journals.org |

| Metal Complexation | Chelation of the flavone with a metal center (e.g., Ruthenium). | Can enhance or modify anticancer and antiangiogenic effects. | reading.ac.ukreading.ac.uk |

| Aurones | Isomeric scaffold with a benzylidene-benzofuranone core. | Represents a different class of compounds with distinct antiproliferative activities. | mdpi.com |

| Loss of C2=C3 double bond (Flavanones) | Saturated C-ring between C2 and C3. | Reduces planarity, altering interactions with targets like DNA and enzymes. | scienceopen.com |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the structure-activity relationships of flavonoids. Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) provide profound insights at the molecular level.

DFT calculations have been employed to investigate the antiradical properties of flavones and flavonols. mdpi.comresearchgate.net These studies help to determine the preferred mechanisms of antioxidant action—such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET)—by calculating parameters like bond dissociation enthalpy. mdpi.comresearchgate.net Such calculations have confirmed that the 4'-OH group is a privileged site for hydrogen abstraction in flavones. mdpi.comresearchgate.net

Molecular docking simulations are widely used to predict and rationalize the binding of flavone analogs to their biological targets. For instance, docking studies have helped identify potential viral targets for anti-dengue flavones, such as NS5 MTase and NS5 RdRp, by predicting favorable binding interactions. nih.gov Docking has also been used to visualize the binding of chalcones to β-tubulin and to study the interaction of protoflavones with their targets. u-szeged.hugu.se

QSAR models create a mathematical correlation between the chemical structures of compounds and their biological activities. worldscientific.com These models have been successfully developed to predict the anti-dengue and nitric oxide synthase inhibitory activities of flavonoids, helping to identify key molecular descriptors that govern their potency. nih.govworldscientific.com Together, these computational approaches accelerate the drug discovery process by enabling the rational design of more potent and selective flavonoid-based therapeutic agents.

Derivatization and Chemical Modification Strategies for 6 Iodo 4 Hydroxyflavone

Synthesis of Alkylated and Glycosylated Derivatives for Academic Study

The phenolic hydroxyl group at the 4'-position of 6-iodo-4'-hydroxyflavone is a prime target for derivatization. Standard synthetic methodologies can be employed to introduce alkyl chains or glycosidic linkages, creating new analogues for structure-activity relationship (SAR) studies.

Alkylation: Alkylated derivatives are commonly synthesized via Williamson ether synthesis. This reaction involves deprotonating the 4'-hydroxyl group with a suitable base, such as potassium carbonate, to form a phenoxide ion. The subsequent reaction of this nucleophilic phenoxide with an alkyl halide (e.g., alkyl bromide or iodide) yields the corresponding O-alkylated flavone (B191248). researchgate.netinnovareacademics.in This method is robust and allows for the introduction of a wide variety of alkyl and substituted alkyl chains. researchgate.net The selection of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. researchgate.net

Glycosylation: Glycosylation, the attachment of a sugar moiety, can significantly alter the solubility, bioavailability, and targeting capabilities of the flavone. Synthesis of glycosylated derivatives can be achieved through several methods. One common approach involves reacting the parent flavone with an activated sugar donor, such as a glycosyl halide or a glycosyl trichloroacetimidate, in the presence of a promoter like silver carbonate or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This leads to the formation of an O-glycoside at the 4'-position. The choice of protecting groups on the sugar donor is critical to control the stereochemistry of the newly formed glycosidic bond.

These alkylated and glycosylated derivatives are instrumental in academic research to probe interactions with biological targets. For instance, modifying the 4'-position can influence how the molecule fits into an enzyme's active site or interacts with cell membranes. nih.gov

Introduction of Diverse Functional Groups to the Flavone Scaffold

The iodine atom at the 6-position is a key feature that makes 6-iodo-4'-hydroxyflavone particularly valuable for synthetic diversification. ontosight.ai The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. ias.ac.in This allows for the systematic modification of the flavone's A-ring to explore its impact on biological activity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 6-iodo-flavone with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This strategy has been successfully used to synthesize 6-aryl and 6-heteroaryl flavones. mdpi.com The reaction conditions are generally mild and tolerate a broad range of functional groups, making it a highly versatile tool. ias.ac.in

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 6-iodo-flavone and a terminal alkyne. walisongo.ac.id This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. organic-chemistry.orgwalisongo.ac.id This method is the primary route for synthesizing 6-alkynylflavones, which can serve as precursors for further transformations or as final products for biological evaluation. Copper-free Sonogashira conditions have also been developed to avoid potential issues associated with copper toxicity in biological systems. organic-chemistry.org

The ability to introduce diverse groups such as phenyl rings, alkyl chains, and alkynes at the 6-position dramatically expands the chemical space that can be explored, providing a library of compounds for screening and optimization. mdpi.comresearchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Modifying the 6-Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl/Vinyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Heck Coupling | Alkene | C-C (Alkene) | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, Ligand (e.g., BINAP), Base |

Design of Novel Conjugates and Hybrid Molecules Incorporating 6-Iodo-4'-hydroxyflavone

Building on the derivatization strategies mentioned above, 6-iodo-4'-hydroxyflavone can be incorporated into more complex molecular architectures, such as conjugates and hybrid molecules. The goal is often to combine the properties of the flavone with another pharmacophore or a targeting moiety.

For example, the alkynyl derivatives synthesized via Sonogashira coupling are ideal substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This allows the flavone to be efficiently conjugated to molecules containing an azide (B81097) group, such as peptides, polymers, or other small-molecule drugs.

Hybrid molecules can also be designed by linking the flavone scaffold to another biologically active core. This can lead to dual-action compounds or molecules with improved pharmacokinetic profiles. Research has explored the synthesis of biflavonoids, which are dimers of flavonoid units, sometimes connected through an ether linkage. core.ac.uk The synthesis of such molecules often involves multi-step sequences where the functionalities on each flavonoid unit are carefully orchestrated to achieve the desired linkage. core.ac.uk

Strategies for Deuterium (B1214612) Labeling and Metabolic Stability Studies in Preclinical Models

In preclinical drug development, understanding a compound's metabolic fate is crucial. Deuterium labeling is a key strategy used to investigate metabolic pathways and enhance metabolic stability. beilstein-journals.org

The replacement of a hydrogen atom with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. beilstein-journals.org This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. beilstein-journals.org By strategically placing deuterium atoms at metabolically labile positions on the 6-iodo-4'-hydroxyflavone molecule, researchers can create analogues with potentially longer half-lives and improved metabolic profiles. nih.govgoogle.com

Common strategies for deuteration include using deuterated reagents during synthesis. beilstein-journals.org For example, reduction of a carbonyl group can be performed with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium. nih.gov Another approach is to use a deuterium source like heavy water (D₂O) in the presence of a suitable catalyst to exchange specific protons on the molecule. beilstein-journals.orggoogle.com

These deuterated analogues are invaluable tools in preclinical studies. beilstein-journals.org They are used as internal standards in mass spectrometry-based pharmacokinetic studies for more accurate quantification. marquette.edu Furthermore, comparing the metabolic profiles of the deuterated versus non-deuterated compounds in in vitro (e.g., liver microsomes) and in vivo models helps to identify the primary sites of metabolism and guide further molecular modifications to improve drug-like properties. nih.govscience.gov

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing critical insights into the molecular structure of compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy are indispensable for the definitive identification and structural confirmation of flavonoids like 6-iodo-4'-hydroxyflavone.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For flavone (B191248) derivatives, 1H and 13C NMR spectra provide essential information about the carbon-hydrogen framework. researchgate.net The chemical shifts, splitting patterns, and coupling constants of the proton (¹H) signals, along with the chemical shifts in the carbon (¹³C) spectrum, allow for the unambiguous assignment of each atom in the flavone backbone. researchgate.net While specific NMR data for 6-iodo-4'-hydroxyflavone are not widely published, the analysis would follow established principles for substituted flavones. The introduction of an iodine atom at the C-6 position and a hydroxyl group at the C-4' position would cause predictable shifts in the signals of nearby protons and carbons compared to the parent flavone structure. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. innovareacademics.in For 6-iodo-4'-hydroxyflavone, high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The fragmentation pattern in an MS/MS experiment would reveal characteristic losses. For instance, studies on other flavonoids show common fragmentation pathways that help in structural elucidation. mdpi.com The presence of the heavy iodine atom in 6-iodo-4'-hydroxyflavone would also result in a distinct isotopic signature in the mass spectrum, aiding in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. msu.edu Flavonoids possess a conjugated system of double bonds, which results in characteristic absorption bands, typically in the 200-400 nm range. mdpi.comijprajournal.com The absorption spectrum of flavones usually shows two main bands: Band I (typically 300-380 nm) corresponds to the B-ring cinnamoyl system, and Band II (typically 240-280 nm) is associated with the A-ring benzoyl system. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern and the solvent used, a phenomenon known as solvatochromism. mdpi.comresearchgate.net Studies on flavone and 7-hydroxyflavone (B191518) show that the absorption maxima shift depending on solvent polarity, providing insight into solute-solvent interactions. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of 6-iodo-4'-hydroxyflavone would be expected to show characteristic absorption bands confirming its key structural features. Based on data for related compounds like 6-hydroxyflavone (B191506) and other iodinated flavones, these would include: tsijournals.comchemicalbook.com

A broad band for the O-H stretching of the hydroxyl group.

A sharp, strong band for the C=O (carbonyl) stretching of the γ-pyrone ring, typically around 1610-1650 cm⁻¹. tsijournals.com

Bands corresponding to C=C stretching in the aromatic rings.

A band for the C-I stretching, confirming the presence of iodine.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the analysis and purification of flavonoids. biocrick.com The technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. protocols.ioresearchgate.net Purity is assessed by detecting the compound as it elutes from the column, usually with a UV detector set to a wavelength where the compound absorbs strongly. A single, sharp peak indicates a high degree of purity. For 6-hydroxyflavanone, a related compound, a reverse-phase HPLC method using a C18 column has been successfully employed for separation. researchgate.net Thermo Fisher Scientific specifies an assay purity of ≥97.5% by HPLC for its 6-hydroxyflavone product. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is highly effective for the analysis of volatile or semi-volatile compounds. biomedpharmajournal.org For non-volatile compounds like flavonoids, a derivatization step is often required to increase their volatility before analysis. GC-MS can identify and quantify individual components in a complex mixture by comparing their mass spectra to spectral libraries like the NIST database. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that couples liquid chromatography with tandem mass spectrometry. ekb.egnih.gov This method is particularly useful for analyzing complex biological samples and for studying the metabolism of compounds. nih.gov For example, LC-MS/MS has been used to identify the products formed from the oxidation of various hydroxyflavanones and methoxyflavones by human cytochrome P450 enzymes. biocrick.comnih.gov This technique would be ideal for tracking the fate of 6-iodo-4'-hydroxyflavone in metabolic studies.

Biophysical Techniques for Molecular Interaction Analysis

Biophysical techniques are employed to study the non-covalent interactions between a small molecule, like 6-iodo-4'-hydroxyflavone, and a biological macromolecule, such as a protein or nucleic acid.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. harvard.edu This allows for the determination of all thermodynamic parameters of an interaction in a single experiment, including the binding affinity (KA), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). harvard.educsic.es The experiment involves titrating the compound into a solution containing the target macromolecule and measuring the minute temperature changes. nih.gov While no specific ITC studies involving 6-iodo-4'-hydroxyflavone are available in the provided literature, this method represents the gold standard for characterizing the thermodynamics of its potential binding to a biological receptor. nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions. knu.ua Many proteins contain intrinsic fluorophores, like tryptophan, whose fluorescence can be "quenched" upon the binding of a small molecule. nih.gov By monitoring the change in fluorescence intensity as a function of the ligand concentration, one can determine binding constants (Kb) and the number of binding sites (n). nih.gov This method has been used to study the interaction of various flavonoids with proteins like human serum albumin. nih.gov

Crystallographic Analysis for Conformation and Binding Studies

X-ray Diffraction

Future Perspectives and Research Directions for 6 Iodo 4 Hydroxyflavone

Identification and Validation of Novel Biological Targets

A primary avenue for future research is the comprehensive identification and validation of the biological targets of 6-iodo-4'-hydroxyflavone. Flavonoids, as a class, are known to interact with a wide array of proteins, and the specific substitutions on this compound may confer novel target specificities. ontosight.aimdpi.com

Initial research suggests that the iodine substitution could facilitate interactions with iodine-sensitive targets, such as thyroid hormone receptors, potentially impacting metabolic pathways. ontosight.ai Furthermore, like other flavones, it is hypothesized to interact with various kinases involved in cell signaling, such as protein tyrosine kinases (PTK), serine/threonine kinases, and phosphatidylinositol 3-kinase (PI3K), which are often dysregulated in cancer. mdpi.com The potential for 6-iodo-4'-hydroxyflavone to act as an inhibitor of enzymes like cytochrome P450 2C9, similar to its non-iodinated counterpart 6-hydroxyflavone (B191506), warrants investigation. wikipedia.org

Future studies should employ a combination of in silico screening, proteomics, and biochemical assays to systematically identify direct binding partners. Validation of these targets in cellular and in vivo models will be crucial to understand the compound's mechanism of action and to guide its development for specific therapeutic applications, including its potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai

Table 1: Potential Biological Targets for 6-Iodo-4'-hydroxyflavone

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Protein Tyrosine Kinases (PTK), PI3K | Cancer, Inflammation |

| Hormone Receptors | Thyroid Hormone Receptors | Metabolic Disorders |

| Cytochrome P450 | CYP2C9 | Drug Metabolism, Toxicology |

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 6-iodo-4'-hydroxyflavone as a research tool or therapeutic agent is contingent upon the availability of efficient and sustainable synthetic methods. innovareacademics.in Traditional flavone (B191248) syntheses, such as the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, often involve multiple steps and harsh conditions. innovareacademics.in

Future research should focus on developing greener and more atom-economical synthetic strategies. This could include:

Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of functionalized flavones, potentially reducing reaction times and energy consumption. sysrevpharm.org

Novel catalysts: The use of catalysts like silica-supported InCl3 or InBr3, or palladium complexes could offer more efficient and selective routes. innovareacademics.inijrpc.com

One-pot reactions: Developing multi-component reactions where starting materials are converted to the final product in a single step would significantly improve efficiency. innovareacademics.in

Flow chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

A key challenge is the regioselective introduction of the iodine atom. Methods starting from 2'-hydroxyacetophenones and employing oxidative cyclization of the corresponding chalcones with reagents like iodine in dimethyl sulfoxide (B87167) (DMSO) are common. innovareacademics.in Refining these methods or exploring novel iodination techniques will be essential for producing 6-iodo-4'-hydroxyflavone and its analogues in a cost-effective and environmentally friendly manner. innovareacademics.inkoreascience.kr

Exploration of Synergistic Effects in Multi-component Therapeutic Strategies

The potential of 6-iodo-4'-hydroxyflavone may be significantly enhanced when used in combination with other therapeutic agents. Flavonoids have been shown to exhibit synergistic effects with existing drugs, often by modulating different pathways or by enhancing the bioavailability of the co-administered agent.

Future research should investigate the synergistic potential of 6-iodo-4'-hydroxyflavone in areas such as:

Oncology: Combining it with conventional chemotherapy or targeted therapies could help overcome drug resistance or reduce the required dosage of cytotoxic agents, thereby minimizing side effects.

Infectious Diseases: The antibacterial properties of flavonoids could be potentiated when used alongside antibiotics, potentially tackling resistant bacterial strains. mdpi.com

Inflammatory Disorders: Co-administration with standard anti-inflammatory drugs could lead to a more potent and comprehensive anti-inflammatory response. glpbio.com

Systematic screening of drug combinations in relevant disease models will be necessary to identify effective synergistic pairs. Understanding the molecular basis of these synergies will be key to designing rational and effective multi-component therapies.

Application in Chemical Probe Development for Biological System Interrogation

The unique structure of 6-iodo-4'-hydroxyflavone makes it an attractive scaffold for the development of chemical probes. idrblab.net Chemical probes are small molecules used to study and manipulate biological systems, and the iodine atom provides a useful handle for modification.

Future directions in this area include:

Fluorescent Probes: The flavone core itself can be fluorescent. ijrpc.com By attaching fluorophores or developing derivatives with enhanced fluorescent properties, probes could be created for live-cell imaging to visualize specific cellular structures or processes. 3-hydroxychromones, a related class, have already been explored for this purpose. gu.se

Affinity-based Probes: The iodine atom can be replaced with other functionalities, such as an alkyne or azide (B81097) group, via palladium-mediated reactions. gu.se This would allow for the attachment of reporter tags (e.g., biotin) through click chemistry, enabling the identification of protein targets via pull-down assays and mass spectrometry.

Photoaffinity Labels: Introduction of a photoreactive group could allow for the creation of probes that, upon photoactivation, covalently bind to their target proteins. This is a powerful technique for irreversibly labeling and identifying specific binding partners in a complex biological milieu.

Developing a suite of chemical probes based on the 6-iodo-4'-hydroxyflavone scaffold would provide invaluable tools for chemical biologists to dissect complex signaling pathways and to better understand the compound's own mechanism of action. idrblab.net

Computational Design and Rational Synthesis of Next-Generation Analogues

Computational chemistry and molecular modeling offer powerful tools to guide the design of next-generation analogues of 6-iodo-4'-hydroxyflavone with improved potency, selectivity, and pharmacokinetic properties. sysrevpharm.orggu.se

Future research should leverage these computational approaches to:

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of 6-iodo-4'-hydroxyflavone with its identified biological targets, researchers can understand the key structural features required for activity. gu.se This knowledge can then be used to predict which modifications are likely to enhance binding affinity and efficacy.

In Silico Screening: Virtual libraries of novel analogues can be screened against the three-dimensional structures of target proteins (e.g., kinases, receptors) to prioritize the synthesis of the most promising candidates. gu.se This rational design approach can significantly reduce the time and cost associated with drug discovery.

ADME/Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of designed analogues. This allows for the early-stage filtering of compounds that are likely to have poor drug-like properties, focusing synthetic efforts on candidates with a higher probability of success.

By integrating computational design with synthetic chemistry, researchers can rationally explore the chemical space around the 6-iodo-4'-hydroxyflavone scaffold. This will accelerate the development of optimized analogues tailored for specific biological activities and therapeutic applications, moving beyond serendipitous discovery to a more targeted and efficient design process. sysrevpharm.org

Q & A

Q. What are the recommended methods for synthesizing 6-Iodo-4''-hydroxyflavone in laboratory settings?

The synthesis of 6-Iodo-4''-hydroxyflavone derivatives typically involves:

- Baker–Venkataraman rearrangement : A key step for constructing the flavone scaffold, starting with hydroxylated acetophenones and benzoyl chlorides .

- Iodination strategies : Post-synthesis iodination at the 6-position using iodine monochloride (ICl) or other halogenating agents under controlled conditions to ensure regioselectivity.

- Solvent optimization : Reactions are often conducted in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) to improve yield and purity, as demonstrated in analogous flavone syntheses .

Q. How should 6-Iodo-4''-hydroxyflavone be safely handled and stored to maintain stability?

- Storage : Keep the compound in airtight, light-resistant containers at temperatures below +8°C to prevent degradation .

- Handling : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid dust formation by working in fume hoods with adequate ventilation .

- Decontamination : Spills should be contained using inert absorbents (e.g., silica gel) and disposed of according to local regulations for halogenated organic compounds .

Q. What analytical techniques are commonly used to characterize the purity and structure of 6-Iodo-4''-hydroxyflavone?

- Spectroscopy :

- Chromatography :

Advanced Research Questions

Q. How does the introduction of an iodine substituent at the 6-position influence the biological activity of 4''-hydroxyflavone derivatives?

- Electron-withdrawing effects : The iodine atom increases electrophilicity, potentially enhancing interactions with bacterial enzymes or DNA gyrase. Comparative MIC assays against Staphylococcus aureus and E. coli can quantify this effect .

- Lipophilicity : Iodine substitution improves membrane permeability, as evidenced by logP values calculated via HPLC retention times. This property can be correlated with cellular uptake in cytotoxicity assays .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for 6-Iodo-4''-hydroxyflavone across different studies?

- Standardized assay conditions : Use consistent MIC protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability in bacterial strain susceptibility .

- Control for photodegradation : Shield assays from light to prevent iodine-mediated photolytic byproducts, which may alter activity .

- Structure-activity relationship (SAR) modeling : Compare iodinated derivatives with other halogenated flavones (e.g., 6-chloro or 6-bromo analogues) to isolate substituent-specific effects .

Q. What experimental approaches are recommended for studying the metabolic stability of 6-Iodo-4''-hydroxyflavone in hepatic microsomal assays?

- In vitro microsomal incubation : Use human liver microsomes (HLM) with NADPH-regenerating systems to assess cytochrome P450-mediated metabolism .

- Analytical quantification :

- CYP enzyme mapping : Co-incubate with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.